molecular formula C103H180N32O30 B3028753 (Tyr0)-prepro-atrial natriuretic factor (104-123) (human) CAS No. 309245-24-7

(Tyr0)-prepro-atrial natriuretic factor (104-123) (human)

Cat. No. B3028753
CAS RN: 309245-24-7
M. Wt: 2346.7 g/mol
InChI Key: RTJRAIDKPSMHKQ-QILSBOMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Tyr0)-prepro-atrial natriuretic factor (104-123) (human)” is a peptide that has been identified in human blood . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is technically part of the human exposome . This peptide plays a key role in mediating cardio-renal homeostasis, and is involved in vascular remodeling and regulating energy metabolism .

Scientific Research Applications

Renal Effects and Guanylate Cyclase Activity

  • Renal Function Enhancement : Human prepro atrial natriuretic factors, including the 104-123 sequence, have been found to increase renal guanylate cyclase activity significantly. They enhance renal cortical and medullary cyclic GMP levels and particulate guanylate cyclase activity in kidneys. This suggests that these prepro factors may also be functionally active in the kidneys (Vesely, Bayliss, & Sallman, 1987).

Cardiovascular Implications

  • Role in Cardiovascular Disorders : Research indicates that prepro-atrial natriuretic factors are essential for cardiovascular functions. Their levels are related to various cardiovascular disorders, and they contribute significantly to the regulation of blood pressure and intravascular volume (Rodeheffer, Tanaka, Imada, Hollister, Robertson, & Inagami, 1986).

ANF Receptor Interaction and Antagonism

  • Receptor Interaction : The prepro-atrial natriuretic factor (104-123) has shown interactions with atrial natriuretic factor receptors, contributing to the understanding of receptor-affinity and the biological mechanism of action in different cell types (Fernández-Durango & Gutkowska, 1991).

Biosynthesis and Secretion

Structure and Gene Analysis

  • Gene Structure Analysis : Studies on the structure of the gene encoding prepro-atrial natriuretic factors have provided insights into the molecular biology and genetics of these factors. Understanding the genetic makeup has implications for targeted therapeutic approaches in cardiovascular diseases (Greenberg, Bencen, Seilhamer, Lewicki, & Fiddes, 1984).

Mechanism of Action

“(Tyr0)-prepro-atrial natriuretic factor (104-123) (human)” acts by specifically binding and stimulating NPR1 to produce cGMP, which in turn activates effector proteins, such as PRKG1, that drive various biological responses . It also binds the clearance receptor NPR3 which removes the hormone from circulation .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C103H180N32O30/c1-50(2)39-67(125-81(145)56(12)117-93(157)73(46-136)131-86(150)65(26-20-36-114-102(109)110)121-91(155)72(45-78(142)143)129-95(159)76(49-139)133-96(160)74(47-137)130-82(146)61(106)44-59-29-31-60(141)32-30-59)89(153)127-70(42-53(7)8)88(152)119-63(24-16-18-34-105)85(149)132-75(48-138)94(158)122-62(23-15-17-33-104)84(148)126-69(41-52(5)6)87(151)120-64(25-19-35-113-101(107)108)83(147)116-55(11)80(144)124-68(40-51(3)4)90(154)128-71(43-54(9)10)92(156)134-79(58(14)140)98(162)118-57(13)99(163)135-38-22-28-77(135)97(161)123-66(100(164)165)27-21-37-115-103(111)112/h29-32,50-58,61-77,79,136-141H,15-28,33-49,104-106H2,1-14H3,(H,116,147)(H,117,157)(H,118,162)(H,119,152)(H,120,151)(H,121,155)(H,122,158)(H,123,161)(H,124,144)(H,125,145)(H,126,148)(H,127,153)(H,128,154)(H,129,159)(H,130,146)(H,131,150)(H,132,149)(H,133,160)(H,134,156)(H,142,143)(H,164,165)(H4,107,108,113)(H4,109,110,114)(H4,111,112,115)/t55-,56-,57-,58+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,79-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJRAIDKPSMHKQ-QILSBOMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C103H180N32O30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2346.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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